[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Description
[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 883548-05-8) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-chlorophenyl group and a methanamine group at the 5-position.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZQOYAZUMRSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390316 | |
| Record name | [3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883548-05-8 | |
| Record name | [3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Amidoxime Intermediate
The most common and effective synthetic route involves the formation of an amidoxime intermediate from 2-chlorobenzonitrile and hydroxylamine, followed by cyclization to yield the 1,2,4-oxadiazole ring:
- Step 1: Reaction of 2-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or sodium hydroxide) to form the corresponding amidoxime.
- Step 2: Cyclization of the amidoxime intermediate with formic acid or formic acid derivatives (such as formamide or formyl chloride) under reflux conditions to close the oxadiazole ring.
- Step 3: Introduction of the methanamine substituent at the 5-position of the oxadiazole ring, typically achieved by nucleophilic substitution or reductive amination methods.
This route is favored due to relatively mild conditions and good yields, typically ranging from 60% to 85% depending on reaction optimization.
Alternative Cyclization Techniques
Other synthetic methods reported in literature and patents include:
Use of Substituted Hydroxamyl Halides and Nitriles: Contacting substituted hydroxamyl halides (e.g., methyl glyoxalate chloroxime) with nitriles (e.g., trichloroacetonitrile) at elevated temperatures (40°C to 150°C) in inert organic solvents results in cyclization to 1,2,4-oxadiazoles with amino substitution at the 5-position. This method allows for variation in substituents and can be adapted for scale-up.
Fusion of Amidoxime Salts with Substituted Amides: Heating amidoxime salts (e.g., acetamidoxime) with substituted amides (e.g., acetamide, trichloroacetamide) in roughly equimolar ratios induces ring closure to form 1,2,4-oxadiazole derivatives. This approach is useful for diverse functional group incorporation.
Industrial Considerations
Industrial synthesis likely follows the amidoxime cyclization route with modifications to enhance yield, purity, and cost-effectiveness. Key factors include:
- Use of readily available starting materials such as 2-chlorobenzonitrile.
- Optimization of reaction temperature and solvent systems for scale-up.
- Efficient purification techniques, including crystallization and filtration.
Detailed Reaction Conditions and Yields
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Chlorobenzonitrile + Hydroxylamine | Base (NaOH/Na2CO3), aqueous, RT to 60°C, 2-4 h | 75-85 | Formation of amidoxime intermediate |
| 2 | Amidoxime + Formic acid derivative | Reflux in formic acid or solvent, 80-120°C, 4-8 h | 65-80 | Cyclization to 1,2,4-oxadiazole ring |
| 3 | Oxadiazole intermediate + Amination agent | Nucleophilic substitution or reductive amination, mild heating | 60-75 | Introduction of methanamine group |
Mechanistic Insights and Reaction Analysis
- Amidoxime Formation: Nucleophilic attack of hydroxylamine on the nitrile carbon generates the amidoxime, a key intermediate stabilized by hydrogen bonding.
- Cyclization: The amidoxime oxygen attacks an electrophilic carbon (from formic acid derivative), facilitating ring closure with elimination of water.
- Methanamine Introduction: The 5-position of the oxadiazole ring is activated towards nucleophilic substitution, allowing introduction of the methanamine group either by direct substitution or via reductive amination of an aldehyde intermediate.
Comparative Data on Related Oxadiazole Syntheses
Summary of Research Findings
- The amidoxime cyclization method is the most documented and practical for synthesizing [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine.
- Reaction parameters such as temperature, solvent, and reagent ratios significantly influence yield and purity.
- Industrial methods are adaptations of laboratory procedures with scale-up optimizations.
- The compound’s synthesis is part of broader research into oxadiazole derivatives, which have diverse applications in pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole ring .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a scaffold for the development of novel pharmaceuticals. Its oxadiazole moiety is known for exhibiting various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, derivatives of oxadiazoles have been explored for their ability to inhibit enzymes related to cancer progression and to act as potential anti-tumor agents.
Case Study: Anticancer Activity
A study conducted on oxadiazole derivatives demonstrated that compounds similar to [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways, highlighting the therapeutic potential of this class of compounds in oncology .
Nanotechnology
In the realm of nanotechnology, this compound has been utilized in the synthesis of nanoparticles for drug delivery systems. The compound can serve as a functionalizing agent that enhances the biocompatibility and targeting capabilities of nanoparticles.
Case Study: Targeted Drug Delivery
Research has indicated that nanoparticles coated with this compound can effectively target specific cancer cells while minimizing side effects on healthy tissues. This targeted approach is facilitated by the compound's ability to bind selectively to receptors overexpressed on tumor cells .
Material Science
The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with enhanced properties such as thermal stability and mechanical strength. The compound's unique chemical structure contributes to the formation of cross-linked networks that improve material performance.
Case Study: Polymer Composites
Experimental studies have shown that polymers blended with this compound exhibit improved tensile strength and thermal resistance compared to unmodified polymers. These enhancements make such composites suitable for applications in aerospace and automotive industries where high-performance materials are critical .
Data Tables
| Application Area | Specific Use Case | Observed Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Induction of apoptosis in cancer cells |
| Nanotechnology | Targeted drug delivery systems | Enhanced biocompatibility and selective targeting |
| Material Science | Advanced polymer composites | Improved tensile strength and thermal stability |
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers of Chlorophenyl Substitution
- Para-substituted analog: 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: 885953-64-0) differs in the chlorine position (para vs. ortho). It has a molecular weight of 246.09 (C₉H₉Cl₂N₃O) and is reported as a hydrochloride salt, enhancing solubility . For example, para-substituted oxadiazoles in CB2 agonists (e.g., MA2, MA3) showed improved biodistribution profiles compared to ortho-substituted analogs .
Substituent Variations on the Oxadiazole Ring
- Methyl-substituted oxadiazole :
- Thiophene replacement: [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine replaces the chlorophenyl group with a thiophene ring.
Functional Group Modifications
- Methoxy-substituted analogs: 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: MFCD09034267) incorporates methoxy groups, increasing polarity (C₁₁H₁₃N₃O₃, MW: 235.24). Methoxy groups are known to enhance blood-brain barrier penetration in CNS-targeting compounds .
- Fluorine incorporation :
Key Observations :
- High yields (e.g., 99% for 5a) are achievable via optimized reductive amination .
- Complex derivatives (e.g., cephalosporin-linked oxadiazoles) face challenges in step efficiency, resulting in lower yields .
Physicochemical Properties
Key Trends :
- Hydrochloride salts improve aqueous solubility, critical for in vivo applications.
- Bulkier substituents (e.g., methoxy, methyl) increase molecular weight and logP, affecting pharmacokinetics .
Biological Activity
[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 883548-05-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the oxadiazole ring structure. The specific synthetic routes can vary, but recent literature suggests methods that optimize yield and purity while minimizing by-products.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 2.41 | Inhibition of HDAC activity |
| PANC-1 (Pancreatic) | 0.32 | Selective inhibition of carbonic anhydrases |
In a comparative study, this compound showed higher cytotoxicity than doxorubicin against certain leukemia cell lines (CEM-13 and U-937), suggesting a promising alternative for chemotherapy .
The biological activity of this compound is attributed to its ability to induce apoptosis and inhibit histone deacetylase (HDAC) activity. Flow cytometry assays have demonstrated that this compound can effectively trigger programmed cell death in cancer cells through mitochondrial pathways and modulation of gene expression related to cell cycle regulation .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Study 2: Selectivity Against Carbonic Anhydrases
Another investigation focused on the selectivity of the compound against various carbonic anhydrases (CAs). The compound exhibited potent inhibition against CA IX and XII at nanomolar concentrations, which are associated with tumor growth and metastasis .
Q & A
Basic: What synthetic methodologies are most effective for preparing [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine?
Answer:
The synthesis typically involves cyclization of precursor intermediates. A validated approach for analogous oxadiazoles includes:
- Step 1: Reacting 2-chlorobenzaldehyde oxime with hydroxylamine hydrochloride under alkaline conditions to form an oxime intermediate .
- Step 2: Chlorination (e.g., using Cl₂ or POCl₃) to generate a reactive nitrile oxide.
- Step 3: Cyclocondensation with a β-amino acid ester (e.g., glycine ethyl ester) to form the oxadiazole ring.
- Step 4: Hydrolysis of the ester group followed by reduction (e.g., LiAlH₄) to yield the primary amine.
Key Considerations: Optimize reaction temperature (60–80°C) and solvent (THF or DMF) to minimize side products like uncyclized intermediates .
Advanced: How can contradictions in spectroscopic data for this compound be resolved during structural validation?
Answer:
Discrepancies in NMR or mass spectrometry data often arise from tautomerism or solvent effects. Methodological strategies include:
- Multi-Technique Cross-Validation: Combine -NMR, -NMR, and HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight and functional groups .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., oxadiazole vs. isoxazole isomers) by determining crystal structures .
- Dynamic NMR Studies: Monitor temperature-dependent shifts to identify tautomeric equilibria in solution .
Basic: What analytical techniques are critical for assessing purity and structural integrity?
Answer:
- HPLC-PDA: Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to quantify purity (>95% recommended for biological assays) .
- Melting Point Analysis: Compare observed values with literature data (e.g., 160–165°C for analogous oxadiazoles) to detect impurities .
- FT-IR Spectroscopy: Confirm the presence of NH₂ (stretch ~3350 cm) and C=N (stretch ~1600 cm) groups .
Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations: Model the electron density distribution using Gaussian09 at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C5 of the oxadiazole ring) .
- Molecular Dynamics (MD) Simulations: Assess solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction kinetics .
- Hammett Analysis: Correlate substituent effects (σ values of 2-chlorophenyl) with reaction rates to design derivatives with enhanced reactivity .
Basic: How should researchers design stability studies for this compound under varying storage conditions?
Answer:
- Accelerated Degradation Studies: Expose samples to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .
- Light Sensitivity Testing: Use ICH Q1B guidelines with UV-Vis irradiation (320–400 nm) to assess photolytic degradation .
- Solution Stability: Evaluate pH-dependent stability (pH 2–9) in aqueous buffers at 25°C, quantifying hydrolytic products like 2-chlorobenzoic acid .
Advanced: What mechanistic insights explain the biological activity of oxadiazole derivatives like this compound?
Answer:
- Target Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., GABA transaminase) via hydrogen bonding with the NH₂ group and π-π stacking with the chlorophenyl ring .
- Metabolic Stability Assays: Incubate with liver microsomes (human or rat) to identify oxidation hotspots (e.g., oxadiazole ring) using LC-MS/MS .
- SAR (Structure-Activity Relationship) Profiling: Modify substituents (e.g., replacing Cl with Br) and correlate changes with IC values in enzyme inhibition assays .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE Requirements: Use nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Conduct reactions in a fume hood due to potential amine vapors and chlorinated byproducts .
- Waste Disposal: Neutralize acidic/basic waste with 1M NaOH or HCl before disposal in designated containers .
Advanced: How can researchers address low yields in the final cyclization step of the synthesis?
Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to enhance cyclization efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C) and improve yields by 15–20% compared to conventional heating .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Basic: What spectroscopic databases or tools are recommended for structural assignment of this compound?
Answer:
- PubChem CID 75525856: Cross-reference experimental -NMR shifts with deposited data .
- SDBS (Spectral Database for Organic Compounds): Compare IR and MS/MS fragmentation patterns .
- ChemDraw Predict: Simulate -NMR spectra to validate carbon assignments .
Advanced: What strategies mitigate regioselectivity challenges during oxadiazole ring formation?
Answer:
- Directed Ortho-Metalation: Use directing groups (e.g., -OMe) on the phenyl ring to control cyclization sites .
- Microwave Dielectric Heating: Achieve uniform heating to favor kinetic over thermodynamic products .
- Chiral Auxiliaries: Introduce temporary stereochemical control to isolate enantiomerically pure intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
